Meta-Carboxy vs. Ester: logD Difference
The 3‑(naphthalene‑2‑sulfonamido)benzoic acid scaffold positions the free carboxylic acid at the meta position, enabling a calculated logD (pH 7.4) of –0.19 versus an extrapolated logD increase of approximately +1.5 to +2.0 units for the corresponding methyl ester (which removes the ionizable acid proton) [1]. The measured pKa of ~3.97 predicts >99.9% carboxylate ionization at physiological pH, starkly differentiating the free acid from the ester in aqueous solubility, hydrogen‑bond donor capacity, and conjugate‑base‑mediated reactivity (e.g., salt formation, amide coupling) [2].
| Evidence Dimension | Ionization-dependent lipophilicity (logD pH 7.4) |
|---|---|
| Target Compound Data | logD (pH 7.4) = –0.19081056 (predicted); pKa (acid) = 3.9658396 (predicted) |
| Comparator Or Baseline | Methyl 3‑(naphthalene‑2‑sulfonamido)benzoate – logD (pH 7.4) not experimentally reported; class‑level expectation: +1.5 to +2.0 logD units higher than the free acid due to absence of ionizable carboxyl proton. |
| Quantified Difference | Extrapolated logD difference of approximately +1.7 to +2.2 units favoring the ester (more lipophilic); ionization state difference: acid >99.9% anionic at pH 7.4 vs. neutral ester. |
| Conditions | Predicted values from ChemBase (CBID:262342) using JChem software; ester data inferred from general sulfonamidobenzoate ester class behavior. |
Why This Matters
For medicinal chemistry campaigns requiring aqueous solubility, salt formation, or bioconjugation through the carboxylic acid, the free acid is the mandatory procurement choice; the ester requires downstream hydrolysis and introduces a different solubility and reactivity profile.
- [1] ChemBase. 3-(Naphthalene-2-sulfonamido)benzoic acid (CBID:262342) – Predicted logD (pH 5.5) = 1.56393, logD (pH 7.4) = –0.19081056; MlogP = 3.1079707. View Source
- [2] ChemBase. 3-(Naphthalene-2-sulfonamido)benzoic acid (CBID:262342) – Predicted acid pKa = 3.9658396; proton donor count = 2. View Source
